molecular formula C19H17BrN2O2S B4034046 Ethyl 6-(4-bromophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Ethyl 6-(4-bromophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B4034046
M. Wt: 417.3 g/mol
InChI Key: ZBIJNEMCOMETFN-UHFFFAOYSA-N
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Description

Ethyl 6-(4-bromophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H17BrN2O2S and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 6-(4-bromophenyl)-2-mercapto-4-phenyl-1,6-dihydro-5-pyrimidinecarboxylate is 416.01941 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

Pyrimidine derivatives have been studied for their antiviral properties. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibitory activity against retrovirus replication in cell culture. These compounds exhibit a range of activities, with some showing comparable effects to reference drugs adefovir and tenofovir but without measurable toxicity at specific concentrations (Hocková et al., 2003).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of pyrimidine derivatives in developing treatments for cancer and inflammation (Rahmouni et al., 2016).

Corrosion Inhibition

Pyrimidine derivatives have also been studied for their role in corrosion inhibition, specifically for the protection of iron in acidic environments. These studies use electrochemical and computational methods to demonstrate the effectiveness of pyrimidine derivatives as corrosion inhibitors, with some derivatives reaching high levels of inhibition efficiency (Abdelazim et al., 2021).

Antimicrobial Activity

Furthermore, pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, offering insights into the development of new antimicrobial agents (Gad-Elkareem et al., 2011).

Antiallergy Agents

The synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives and their evaluation for antiallergenic activity represent another scientific application. These derivatives exhibit oral activity in rat models, suggesting their potential as antiallergy agents (Temple et al., 1979).

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-2-24-18(23)15-16(12-6-4-3-5-7-12)21-19(25)22-17(15)13-8-10-14(20)11-9-13/h3-11,17H,2H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIJNEMCOMETFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(4-bromophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(4-bromophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(4-bromophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(4-bromophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(4-bromophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(4-bromophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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